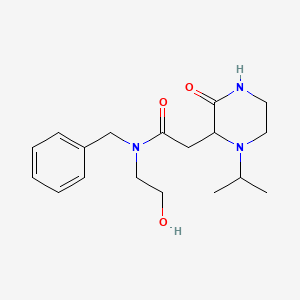![molecular formula C18H28N2O4 B4254896 N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4254896.png)
N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide
Descripción general
Descripción
N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide, commonly known as DOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic drug. DOPA is a derivative of amphetamine and has been shown to have various biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of DOPA is not fully understood, but it is believed to act on the dopaminergic and noradrenergic systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
DOPA has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine release, decreased inflammation, and improved cognitive function. It has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DOPA in lab experiments is its ability to modulate the dopaminergic and noradrenergic systems in the brain, making it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using DOPA is its potential for abuse and addiction, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on DOPA, including further investigation of its mechanism of action, its potential use as a therapeutic drug for various medical conditions, and its potential for abuse and addiction. Additionally, research could be conducted on the development of new derivatives of DOPA that have improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
DOPA has been extensively studied for its potential use as a therapeutic drug in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the treatment of chronic pain, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)propyl]-3-(oxazinan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-16-8-7-15(14-17(16)23-2)6-5-10-19-18(21)9-12-20-11-3-4-13-24-20/h7-8,14H,3-6,9-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLPFXUTQVTJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)CCN2CCCCO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,6aR*)-5-(ethylsulfonyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4254819.png)
![5-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4254821.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide hydrochloride](/img/structure/B4254829.png)
![1-benzoyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B4254837.png)
![8-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-isobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4254846.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B4254847.png)
![(3aS*,5S*,9aS*)-5-[2-(2-furyl)phenyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4254854.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4254870.png)
![1-cyclohexyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4254883.png)


![5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254910.png)
![5-methyl-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4254915.png)
